N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide: is a chemical compound with a complex structure that includes a benzamide core substituted with a cyano group, a methylethyl group, and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)benzoic acid with isobutyronitrile in the presence of a dehydrating agent to form the desired benzamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyano and difluoromethoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The benzamide core can interact with various biological receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
- N-(1-cyano-1-methylethyl)acetamide
- N-(1-cyano-1-methylethyl)isobutyramide
- N-(1-cyano-1-methylethyl)benzamide
Comparison: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The difluoromethoxy group can influence the compound’s interaction with biological targets, potentially leading to enhanced or altered effects.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-4-3-5-9(6-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCRRHAXJWCVSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.